Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate
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Overview
Description
Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 5-position of the isoxazole ring. Isoxazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on using readily available starting materials and mild reaction conditions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylate group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)isoxazole-5-carboxylic acid: Similar structure but lacks the sodium ion.
5-Methylisoxazole-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group.
Isoxazole-5-carboxylate: Lacks the trifluoromethyl group.
Uniqueness
Sodium 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to the presence of both the trifluoromethyl and carboxylate groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carboxylate group increases its solubility in water and ability to form hydrogen bonds .
Properties
Molecular Formula |
C5HF3NNaO3 |
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Molecular Weight |
203.05 g/mol |
IUPAC Name |
sodium;3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.Na/c6-5(7,8)3-1-2(4(10)11)12-9-3;/h1H,(H,10,11);/q;+1/p-1 |
InChI Key |
INIQESVWABXNOM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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